[2-(3,4-Dimethoxyphenyl)ethyl](3-fluorobenzyl)amine hydrobromide
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide (CAS: 355381-88-3) is a secondary amine derivative featuring a 3,4-dimethoxyphenethyl group linked to a 3-fluorobenzyl moiety via an ethylamine backbone. The compound is commercially available in milligram quantities, with pricing ranging from €344 (5 mg) to €749 (25 mg) . Its structure includes two methoxy groups at the 3- and 4-positions of the phenyl ring and a fluorine atom at the 3-position of the benzyl group. The hydrobromide salt enhances solubility and stability, typical for amine-containing pharmaceuticals.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-16-7-6-13(11-17(16)21-2)8-9-19-12-14-4-3-5-15(18)10-14;/h3-7,10-11,19H,8-9,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEFVJKYIWQVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)F)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-98-3 | |
| Record name | Benzeneethanamine, N-[(3-fluorophenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction of 2-(3,4-Dimethoxyphenyl)ethylamine with 3-Fluorobenzaldehyde
The primary amine, 2-(3,4-dimethoxyphenyl)ethylamine, reacts with 3-fluorobenzaldehyde to form an imine intermediate. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine under mildly acidic conditions (pH 4–6). This method avoids over-alkylation and simplifies purification.
Key Reaction Parameters
Hydrobromide Salt Formation
The free base is treated with hydrobromic acid (48% w/w) in ethanol to precipitate the hydrobromide salt. Crystallization from ethanol-diethyl ether mixtures enhances purity (>98%).
Alkylation of Primary Amines
Direct alkylation of 2-(3,4-dimethoxyphenyl)ethylamine with 3-fluorobenzyl bromide provides an alternative route, though controlling mono-alkylation requires precise stoichiometry.
Optimized Alkylation Protocol
- Molar Ratio : 1:1.2 (amine to benzyl bromide) to minimize di-alkylation.
- Base : Potassium carbonate (K2CO3) in acetonitrile facilitates deprotonation and nucleophilic substitution.
- Reaction Time : 12–18 hours at 60°C yields 70–80% crude product.
Challenges and Solutions
- Di-alkylation : Excess benzyl bromide leads to quaternary ammonium salts. Using a polar aprotic solvent (e.g., DMF) with slow reagent addition mitigates this.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
Solvent-Free Thermal Synthesis
A solvent-free approach, adapted from carbodiimide synthesis protocols, enhances reaction efficiency and reduces waste.
Methodology
- Reactants : Equimolar 2-(3,4-dimethoxyphenyl)ethylamine and 3-fluorobenzyl bromide.
- Conditions : Heated to 80–100°C (10–20°C above melting point) for 6–8 hours.
- Yield : 85–90% with minimal purification required.
Advantages
- Eliminates solvent handling and reduces reaction time.
- High atom economy and scalability for industrial applications.
Coupling Agent-Assisted Routes
While less common for secondary amines, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate intermediate formation in related syntheses.
Hypothetical Application to Target Compound
- Intermediate Amide Formation :
EDCI activates 3-fluorobenzoic acid for coupling with 2-(3,4-dimethoxyphenyl)ethylamine, forming an amide intermediate. - Reduction to Amine :
Lithium aluminum hydride (LiAlH4) reduces the amide to the secondary amine.
Limitations
Hydrobromide Salt Formation: Universal Final Step
All routes converge on salt formation to stabilize the amine.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Reductive Amination | 85% | >98% | Moderate | Low |
| Direct Alkylation | 80% | 95% | High | Moderate |
| Solvent-Free Thermal | 90% | 97% | High | Low |
| Coupling Agent-Assisted | 60% | 90% | Low | High |
Key Observations
- Solvent-free thermal synthesis offers the best balance of yield and scalability.
- Reductive amination is preferred for laboratory-scale synthesis due to milder conditions.
Challenges and Optimization Strategies
Stability of Intermediates
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as thiols or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern Variations in Benzyl Groups
(a) Fluorine Position: 3-Fluoro vs. 4-Fluoro
The compound (2,3-dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide (CAS: 1609404-39-8) shares structural similarity but differs in substitution:
- Methoxy positions : 2,3-dimethoxy (vs. 3,4-dimethoxy in the target compound).
- Fluorine position : 4-fluoro (vs. 3-fluoro).
Fluorine’s position also impacts electronic effects; 3-fluoro may create a dipole moment favoring interactions with hydrophobic pockets in biological targets .
(b) Methoxy Group Variations
Verapamil Related Compound B (USP41) contains a 3,4-dimethoxyphenethyl group but incorporates additional substituents:
- Core structure : A nitrile group and isopropyl moiety.
- Salt form : Hydrochloride (vs. hydrobromide).
The hydrochloride salt (MW: 477.05) differs in counterion properties; hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides. The nitrile group may confer metabolic stability but reduce bioavailability due to increased hydrophobicity .
Functional Group Modifications
(a) Sulfur-Containing Analogs
N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine (4a) replaces fluorine and benzyl groups with phenylsulfanyl moieties. Key differences:
- Spectral Data : IR absorption at 1518 cm⁻¹ (aromatic C-C stretching) and NMR signals at δ 2.6–3.1 ppm (methylene protons adjacent to sulfur).
- Physical Properties : Yellow gum consistency (vs. crystalline hydrobromide salt), indicating lower melting points due to reduced ionic character .
(b) Heterocyclic Derivatives
European Patent Application (2023) describes pyrido[1,2-a]pyrimidin-4-one derivatives with 3,4-dimethoxyphenyl groups. These include:
- Cyclohexenyl substituents: Methylamino, dimethylamino, or ethyl(methyl)amino groups.
Salt Form Comparisons
The hydrochloride salt of Verapamil Related Compound B (MW: 477.05) contrasts with the hydrobromide form of the target compound. Key distinctions:
- Solubility : Hydrobromide salts typically exhibit higher aqueous solubility than hydrochlorides due to larger anion size.
- Stability : Hydrobromide may be more hygroscopic, requiring stringent storage conditions .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)ethylamine hydrobromide, with the molecular formula C17H20FN2O2·HBr, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluorobenzyl)amine hydrobromide
- CAS Number : 1609395-98-3
- Molecular Weight : 370.27 g/mol
- LogP : 3.41 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is hypothesized to act as a modulator of the following:
- Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds similar in structure exhibit positive allosteric modulation of α7 nAChRs, which play a crucial role in cognitive functions and neuroprotection .
- Serotonin Receptors : There is emerging evidence suggesting that the compound may influence serotonin pathways, potentially affecting mood and anxiety disorders.
In Vitro Activity
Research on the in vitro effects of 2-(3,4-dimethoxyphenyl)ethylamine hydrobromide has focused on its interactions with various cell lines and receptor systems.
Table 1: In Vitro Activity against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 5.0 | Induction of apoptosis |
| P815 | 10.0 | Cell cycle arrest |
| A549 | 7.5 | Autophagy induction |
Note: IC50 values represent the concentration required to inhibit cell viability by 50%.
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds structurally related to 2-(3,4-dimethoxyphenyl)ethylamine hydrobromide showed significant neuroprotective effects in models of neurodegeneration. The modulation of nAChRs was linked to reduced neuronal apoptosis and improved cognitive outcomes in animal models .
- Antitumor Activity : Another investigation revealed that this compound exhibited cytotoxic effects against several cancer cell lines, with particular efficacy noted in Hep-2 cells. The study highlighted the potential for developing derivatives aimed at enhancing therapeutic indices against tumors .
Research Findings
Recent research has elucidated several key findings regarding the biological activity of 2-(3,4-dimethoxyphenyl)ethylamine hydrobromide:
- Receptor Binding Affinity : Studies have shown that modifications on the benzyl moiety can significantly alter binding affinity and activity at nAChRs.
- Toxicity Profiling : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are warranted to establish long-term effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
